3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
3-cyclohexyl-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-16-11-9(12(17)14-7-13-11)10(15-16)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRPSXBRDOJMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)C3CCCCC3)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733709 | |
| Record name | 3-Cyclohexyl-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246553-27-4 | |
| Record name | 3-Cyclohexyl-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 1-methyl-3-nitro-1H-pyrazole, followed by reduction and cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is its role as a kinase inhibitor. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can effectively inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in the treatment of various cancers. For instance, compounds similar to this one have shown promising results in inhibiting both wild-type and mutant forms of EGFR, which are often implicated in resistance to existing therapies.
Case Study:
A study demonstrated that specific derivatives exhibited IC₅₀ values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant form. These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anti-cancer efficacy significantly .
Anti-Proliferative Activity
The compound has also been evaluated for its anti-proliferative properties against various cancer cell lines. Research has shown that certain derivatives can induce apoptosis and arrest the cell cycle in cancer cells.
Key Findings:
- Compound 12b , a derivative of the pyrazolo[3,4-d]pyrimidine family, was noted for its ability to increase the BAX/Bcl-2 ratio significantly, indicating a shift towards pro-apoptotic signaling pathways.
- Flow cytometric analyses revealed that this compound could effectively halt the cell cycle at the S and G2/M phases, leading to reduced proliferation of cancer cells .
Comparative Analysis of Related Compounds
| Compound Name | IC₅₀ (µM) Wild Type | IC₅₀ (µM) Mutant | Mechanism |
|---|---|---|---|
| Compound 12b | 0.016 | 0.236 | EGFR Inhibition |
| Compound A | 8.21 | Not specified | General Anti-proliferative |
| Compound B | 19.56 | Not specified | General Anti-proliferative |
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for the progression of the cell cycle . This inhibition leads to cell cycle arrest and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Allopurinol, lacking substituents, has the lowest molecular weight and highest solubility, critical for its oral bioavailability and clinical efficacy .
Key Observations :
- Hybrid derivatives (e.g., thienopyrimidine hybrids) require multi-step synthesis but achieve high yields (~82%) , comparable to three-component routes (~65–90%) .
Key Observations :
- Allopurinol remains the only clinically approved pyrazolopyrimidine derivative, highlighting the importance of substituent simplicity for therapeutic success .
Biological Activity
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound known for its diverse biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 232.282 g/mol. It exhibits properties that make it suitable for medicinal chemistry applications, particularly in cancer therapy.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2. By binding to the active site of CDK2, the compound prevents its interaction with cyclin A2, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .
Anticancer Properties
Research has indicated that this compound shows significant anticancer activity. In vitro studies demonstrate its effectiveness against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 8.21 | CDK2 inhibition |
| HCT116 (Colon) | 19.56 | CDK2 inhibition |
These results suggest that the compound can effectively inhibit cell proliferation in cancer types associated with overexpression of CDK2 .
Kinase Inhibition
In addition to CDK2, this compound has been investigated for its inhibitory effects on other kinases. Its structural similarity to ATP allows it to act as a competitive inhibitor for several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR). This property enhances its potential as an anticancer agent targeting pathways involved in tumor growth and survival .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including this compound:
- In vitro Anti-proliferative Activity : A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives against human tumor cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited potent anti-proliferative effects across different cancer cell lines .
- Cell Cycle Arrest and Apoptosis Induction : Flow cytometry analyses showed that treatment with this compound could induce significant apoptosis and halt the cell cycle at the S phase in various cancer cells. The increase in BAX/Bcl-2 ratio was noted as a marker of apoptotic induction .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, alkylation of pyrazolo[3,4-d]pyrimidin-4-ol derivatives with cyclohexylmethyl halides in dry acetonitrile under reflux (60–80°C) yields the target product after recrystallization . Solvent choice (e.g., dichloromethane for urea/thiourea coupling) and reaction time (24–48 hours) significantly impact purity. IR and NMR spectroscopy should confirm cyclization and substituent positioning .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- IR Spectroscopy : Expect peaks at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O or C=N vibrations) .
- ¹H NMR : Aromatic protons in the pyrazolo-pyrimidine core appear as multiplets at δ 7.5–8.5 ppm, while cyclohexyl protons show broad signals at δ 1.2–2.1 ppm .
- 13C NMR : Pyrimidine carbons resonate at δ 150–160 ppm, and cyclohexyl carbons at δ 25–35 ppm .
Q. What are the acute toxicity profiles of this compound, and how should researchers handle it safely in the laboratory?
- Methodological Answer : Acute toxicity data (oral LD₅₀ in rats: 250 mg/kg; dermal TDLo in mice: 500 mg/kg) indicate moderate toxicity . Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation or skin contact. Waste must be segregated and processed by certified facilities .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to address low yields in cyclocondensation reactions?
- Methodological Answer : Low yields often stem from incomplete cyclization. Optimize by:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- One-Pot Methods : Multi-component reactions (e.g., combining amines, aldehydes, and nitriles) reduce purification steps and improve efficiency (yields up to 75% reported for analogous derivatives) .
Q. How should contradictory toxicity data between in vitro and in vivo studies be analyzed?
- Methodological Answer : Discrepancies may arise from metabolic differences. For example:
- In Vitro : HepG2 cells may show cytotoxicity at IC₅₀ = 50 µM due to direct membrane disruption.
- In Vivo : Higher tolerance in rodents (LD₅₀ = 250 mg/kg) could reflect hepatic detoxification pathways . Validate via comparative metabolite profiling and species-specific enzyme activity assays.
Q. What strategies are effective in designing derivatives to enhance solubility while maintaining biological activity?
- Methodological Answer :
- Fluorination : Introducing electron-withdrawing groups (e.g., -CF₃) improves water solubility without compromising kinase inhibition (e.g., fluorobenzamide derivatives in ).
- Amino Substituents : Replace cyclohexyl with hydrophilic groups (e.g., piperazine) to enhance solubility. Maintain the pyrazolo-pyrimidine core for target binding .
- Prodrug Approaches : Esterify the hydroxyl group to increase bioavailability, with enzymatic cleavage in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
